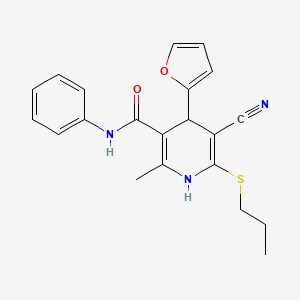
1-methyl-2-(1-naphthyldiazenyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2-(1-naphthyldiazenyl)-1H-benzimidazole, commonly known as MNDB, is a chemical compound that has been widely used in scientific research. It belongs to the class of diazenylbenzimidazole compounds and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MNDB is not fully understood, but it is believed to involve the formation of a complex with metal ions or other biomolecules. This complexation can lead to changes in the fluorescence properties of MNDB, allowing it to be used as a probe for the detection of metal ions. In photodynamic therapy, MNDB acts as a photosensitizer, absorbing light energy and generating reactive oxygen species that can kill cancer cells.
Biochemical and Physiological Effects
MNDB has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to induce apoptosis in cancer cells. MNDB has also been found to have antioxidant activity and to protect against oxidative stress-induced cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MNDB is its versatility as a fluorescent probe for the detection of metal ions and other biomolecules. It is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, MNDB has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on MNDB. One area of interest is the development of new MNDB derivatives with improved properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the mechanism of action of MNDB, particularly its interactions with metal ions and other biomolecules. Finally, MNDB may have potential applications in other areas, such as the development of new antimicrobial agents or the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of MNDB involves the reaction of 1-methyl-2-nitrobenzimidazole with 1-naphthylamine in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified using chromatography. The yield of MNDB can vary depending on the reaction conditions, but typically ranges from 40% to 60%.
Wissenschaftliche Forschungsanwendungen
MNDB has been used extensively in scientific research as a fluorescent probe for the detection of metal ions such as zinc and copper. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. In addition, MNDB has been found to exhibit antimicrobial activity against a range of bacteria and fungi.
Eigenschaften
IUPAC Name |
(1-methylbenzimidazol-2-yl)-naphthalen-1-yldiazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-22-17-12-5-4-10-16(17)19-18(22)21-20-15-11-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUCRGPCELVNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-[(E)-naphthalen-1-yldiazenyl]-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-bromophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5206664.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5206667.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5206682.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol}](/img/structure/B5206685.png)


![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B5206705.png)
![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5206712.png)
![2-methyl-5-(2-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5206735.png)

![1-ethyl-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5206748.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5206758.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4-morpholinyl)propanamide](/img/structure/B5206774.png)